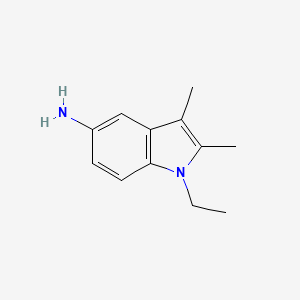

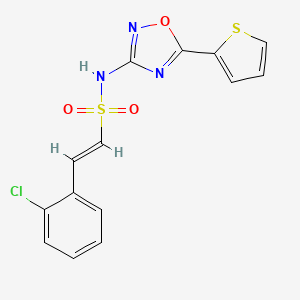

N1-(5-chloro-2-cyanophenyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N1-(5-chloro-2-cyanophenyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide, also known as Compound 1, is a novel small molecule inhibitor that has gained significant attention in the scientific community due to its potential therapeutic applications.

Aplicaciones Científicas De Investigación

Synthesis and Characterization

A study by Mamedov et al. (2016) presents a novel one-pot synthetic approach to N1-(2-carboxyaryl)-N2-(aryl or H)oxalamides, which could potentially be applied to the synthesis of N1-(5-chloro-2-cyanophenyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide. This method is high yielding and operationally simple, providing a new route for synthesizing oxalamides and related compounds (Mamedov et al., 2016).

Application in Organic Synthesis

Gao et al. (2017) discovered that N-(naphthalen-1-yl)-N'-alkyl oxalamides, closely related to the compound , are effective ligands in copper-catalyzed aryl amination. These ligands enabled coupling reactions of (hetero)aryl iodides with primary amines at significantly low concentrations of copper oxide and ligand, demonstrating the utility of oxalamide derivatives in facilitating efficient organic synthesis (Gao et al., 2017).

Potential in Anticancer Research

The synthesis of various N-(arylcarbamothioyl)cyclohexanecarboxamide derivatives, including a compound with a naphthalen-1yl group, was reported by Özer et al. (2009). This study is significant as these compounds, due to their structural similarity, could provide insights into the potential anticancer applications of N1-(5-chloro-2-cyanophenyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide (Özer et al., 2009).

Application in Organic Light-Emitting Diodes (OLEDs)

Research by Zhang et al. (2015) on bipolar host materials, including N1-(naphthalen-1-yl)-N1,N4-diphenyl-N4-(4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl)naphthalene-1,4-diamine, indicates the applicability of naphthalen-1-yl derivatives in the field of OLEDs. These materials show high morphological stability and efficient charge transporting property, suggesting potential uses of similar oxalamide derivatives in electronic and photonic devices (Zhang et al., 2015).

Propiedades

IUPAC Name |

N'-(5-chloro-2-cyanophenyl)-N-(3-hydroxy-3-naphthalen-1-ylpropyl)oxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18ClN3O3/c23-16-9-8-15(13-24)19(12-16)26-22(29)21(28)25-11-10-20(27)18-7-3-5-14-4-1-2-6-17(14)18/h1-9,12,20,27H,10-11H2,(H,25,28)(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOQXLFMVQCVYSP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(CCNC(=O)C(=O)NC3=C(C=CC(=C3)Cl)C#N)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N1-(5-chloro-2-cyanophenyl)-N2-(3-hydroxy-3-(naphthalen-1-yl)propyl)oxalamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Fluoro-2,3-dihydrofuro[2,3-b]pyridine](/img/structure/B2468939.png)

![tert-butyl N-{[1-(2-hydroxyethyl)cyclopropyl]methyl}carbamate](/img/structure/B2468940.png)

![N-[(1-Ethylsulfonylpyrrolidin-2-yl)methyl]but-2-ynamide](/img/structure/B2468941.png)

![1,4-dioxa-8-azaspiro[4.5]dec-8-yl[1-(6-piperidino-4-pyrimidinyl)-1H-imidazol-4-yl]methanone](/img/structure/B2468951.png)

![N-(2-(4-fluorophenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3-methylbutanamide](/img/structure/B2468953.png)

![3-[(2-chlorophenyl)methyl]-9-(4-fluorophenyl)-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![N-[2-(1,1-Difluoroethyl)-4-fluorophenyl]prop-2-enamide](/img/structure/B2468957.png)